Product packaging for 1,2,3-Trithiolane(Cat. No.:CAS No. 62601-92-7)

1,2,3-Trithiolane

Cat. No.: B15451976
CAS No.: 62601-92-7
M. Wt: 124.3 g/mol
InChI Key: LTTGPXZEANXUSL-UHFFFAOYSA-N
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Description

1,2,3-Trithiolane is a useful research compound. Its molecular formula is C2H4S3 and its molecular weight is 124.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4S3 B15451976 1,2,3-Trithiolane CAS No. 62601-92-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62601-92-7

Molecular Formula

C2H4S3

Molecular Weight

124.3 g/mol

IUPAC Name

trithiolane

InChI

InChI=1S/C2H4S3/c1-2-4-5-3-1/h1-2H2

InChI Key

LTTGPXZEANXUSL-UHFFFAOYSA-N

Canonical SMILES

C1CSSS1

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Presence of 1,2,3-Trithiolanes: A Technical Guide to Their Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and isolation of 1,2,3-trithiolanes, a unique class of sulfur-containing heterocyclic compounds. While their presence in nature is limited, their distinct chemical properties and potential biological activities make them a subject of growing interest in chemical ecology and drug discovery. This document details their known natural sources, quantitative data, and the analytical methodologies employed for their identification and characterization.

Natural Occurrence of 1,2,3-Trithiolanes and Related Compounds

The natural occurrence of the parent 1,2,3-trithiolane is not widely documented. However, derivatives of this class and the isomeric 1,2,4-trithiolanes have been identified in a few specific natural sources, primarily as volatile flavor and aroma components.

Fungi: The Case of Shiitake Mushrooms

Shiitake mushrooms (Lentinula edodes) are a notable source of cyclic sulfur compounds, including the 1,2,4-trithiolane (B1207055) isomer. It is considered one of the major sulfur-containing volatile compounds in fresh shiitake. The presence of these compounds contributes significantly to the characteristic aroma of the mushroom.

Plants: The Pungent Profile of Parkia speciosa

Parkia speciosa, commonly known as petai or stink bean, is a plant recognized for its strong, pungent aroma. This characteristic smell is attributed to a variety of cyclic polysulfides, including 1,2,4-trithiolane. These compounds are believed to play a role in the plant's defense mechanisms and have been investigated for their antimicrobial properties.

Marine Bacteria: A Unique Derivative

A significant finding in the study of 1,2,3-trithiolanes is the identification of 4,4-dimethyl-1,2,3-trithiolane in marine bacteria of the Cytophaga genus. This discovery highlights the potential of marine microorganisms as a source of novel sulfur-containing natural products. However, the inherent instability of this compound has made its isolation and characterization challenging.

Quantitative Data on Naturally Occurring Trithiolanes

Quantitative analysis of 1,2,3-trithiolanes and their isomers in natural sources is sparse due to their volatility and often low concentrations. The available data primarily focuses on 1,2,4-trithiolane in shiitake mushrooms.

CompoundNatural SourceConcentrationAnalytical Method
1,2,4-TrithiolaneFresh Shiitake Mushroom (Lentinula edodes)9.8% of total volatile compoundsSPME-GC-MS
1,2,4-TrithiolaneShiitake Mushroom (Lentinula edodes)1.6 mg/kgNot specified

Note: Data for this compound derivatives is largely qualitative at present.

Experimental Protocols for Identification and Analysis

Due to the volatile and often unstable nature of 1,2,3-trithiolanes, preparative isolation protocols are not well-established in the literature. The primary focus has been on analytical methods for their identification and quantification directly from the natural matrix.

Sample Preparation for Volatile Compound Analysis

Objective: To extract volatile sulfur compounds, including trithiolanes, from a solid or liquid matrix for analysis.

Methodology:

  • Homogenization: Fresh samples (e.g., shiitake mushrooms, Parkia speciosa seeds) are homogenized in a suitable solvent, such as dichloromethane (B109758) or a mixture of methanol (B129727) and water, to rupture cell walls and release the volatile compounds.

  • Solid-Phase Microextraction (SPME): This is a solvent-free extraction technique ideal for volatile and semi-volatile compounds.

    • A fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace above the homogenized sample or directly immersed in a liquid sample.

    • Volatile compounds adsorb to the fiber coating.

    • The fiber is then retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify volatile sulfur compounds.

Methodology:

  • Injection: The extracted volatile compounds (from SPME or solvent extraction) are introduced into the GC inlet. For SPME, this involves thermal desorption of the analytes from the fiber.

  • Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or semi-polar capillary column like DB-5ms). The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

  • Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer.

    • Ionization: The molecules are ionized, typically using electron ionization (EI).

    • Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Identification: The resulting mass spectrum, which is a unique fragmentation pattern for each compound, is compared to spectral libraries (e.g., NIST, Wiley) for identification. The retention time in the chromatogram provides an additional layer of confirmation.

  • Quantification: The abundance of each compound can be determined by integrating the area under its corresponding peak in the total ion chromatogram. For accurate quantification, a stable isotope-labeled internal standard can be used.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the identification of naturally occurring 1,2,3-trithiolanes and a conceptual representation of their potential formation.

experimental_workflow Experimental Workflow for Trithiolane Identification sample Natural Source (e.g., Shiitake, Marine Bacteria) extraction Extraction of Volatiles (e.g., SPME, Solvent Extraction) sample->extraction analysis GC-MS Analysis extraction->analysis separation Separation by GC analysis->separation identification Identification by MS separation->identification quantification Quantification identification->quantification data Data Analysis & Interpretation quantification->data

Workflow for identifying 1,2,3-trithiolanes.

logical_relationship Conceptual Formation of Trithiolanes precursors Sulfur-Containing Precursors (e.g., Amino Acids, Thiols) enzymatic Enzymatic Reactions precursors->enzymatic non_enzymatic Non-Enzymatic Reactions (e.g., Thermal Degradation) precursors->non_enzymatic intermediates Reactive Sulfur Intermediates enzymatic->intermediates non_enzymatic->intermediates trithiolane This compound Formation intermediates->trithiolane

Conceptual pathway for trithiolane formation.

Conclusion and Future Outlook

The study of naturally occurring 1,2,3-trithiolanes is a niche yet intriguing field. Their confirmed presence in diverse organisms such as fungi, plants, and bacteria suggests a broader distribution than is currently known. The primary challenge remains the development of robust preparative isolation techniques to obtain these compounds in sufficient quantities for comprehensive biological evaluation. Future research should focus on:

  • Screening of new natural sources: Expanding the search to other organisms known to produce sulfur compounds may lead to the discovery of novel this compound derivatives.

  • Development of isolation protocols: Innovative and gentle isolation techniques are needed to overcome the challenges of volatility and instability.

  • Biological activity screening: Once isolated, these compounds should be screened for a wide range of biological activities, including antimicrobial, antioxidant, and signaling properties, to unlock their potential for drug development.

This guide serves as a foundational resource for researchers embarking on the exploration of these fascinating sulfur heterocycles, providing a summary of the current knowledge and a roadmap for future investigations.

An In-Depth Technical Guide on the Molecular Structure and Conformation of 1,2,3-Trithiolane

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Molecular Structure and Conformation of 1,2,3-Trithiolane

Executive Summary

This technical guide addresses the molecular structure and conformation of this compound, a five-membered heterocyclic compound containing a trisulfide linkage. A comprehensive review of publicly available scientific literature and databases reveals a significant scarcity of detailed experimental and computational studies specifically focused on the parent this compound. While basic chemical information is readily available, in-depth structural parameters such as bond lengths, bond angles, dihedral angles, and conformational energy profiles have not been extensively reported.

This document summarizes the available information and outlines the standard methodologies that would be employed to characterize the structure and conformation of this compound. Due to the lack of specific data, this guide will also draw general comparisons with related, more thoroughly investigated sulfur-containing heterocycles to provide a theoretical framework for understanding its potential structural characteristics.

Introduction to this compound

This compound is a saturated heterocyclic compound with the chemical formula C₂H₄S₃.[1][2] Its structure consists of a five-membered ring composed of two carbon atoms and three consecutive sulfur atoms. The presence of the trisulfide chain within a five-membered ring suggests significant ring strain and conformational constraints that would dictate its chemical reactivity and physical properties. Compounds containing the this compound moiety have been identified in natural products and are of interest in medicinal chemistry and materials science. For instance, polymers derived from this compound monomers have been explored for their unique thermal and mechanical properties.

Molecular Structure and Conformation: A Theoretical Overview

Detailed experimental determination of the molecular structure of this compound is not available in the current body of scientific literature. However, based on the principles of conformational analysis of five-membered rings, it is expected to adopt a non-planar conformation to alleviate torsional and angle strain.

The likely conformations for a five-membered ring are the envelope (Csymmetry) and twist (C₂ symmetry) forms. In the case of this compound, the presence of the S-S-S linkage will be a primary determinant of the preferred conformation. The rotational barrier around the S-S bonds and the preferred S-S-S dihedral angles will significantly influence the overall ring pucker.

Anticipated Conformational Analysis Workflow

The conformational analysis of this compound would typically follow a workflow involving both computational and experimental methods. A logical relationship for such an analysis is depicted below.

G Conformational Analysis Workflow for this compound A Initial Structure Generation B Quantum Mechanical Calculations (e.g., DFT, ab initio) A->B C Potential Energy Surface Scan B->C D Identification of Conformational Minima (e.g., Envelope, Twist) C->D E Calculation of Relative Energies D->E F Prediction of Spectroscopic Parameters (e.g., Rotational Constants, NMR Shifts) D->F K Final Conformational Model E->K G Experimental Validation F->G H Microwave Spectroscopy G->H I NMR Spectroscopy G->I J Gas Electron Diffraction G->J H->K I->K J->K

Caption: Logical workflow for the conformational analysis of this compound.

Quantitative Data: A Notable Absence

A thorough search of scientific databases, including PubChem, the NIST WebBook, and various chemistry journals, did not yield any published experimental or high-level computational studies providing specific quantitative data for the molecular structure of this compound. Therefore, tables of bond lengths, bond angles, and dihedral angles cannot be provided at this time.

For context, such data for the related but structurally distinct isomer, 1,2,4-trithiolane, has been determined through microwave spectroscopy. These studies provide precise measurements of its structural parameters. However, it is crucial to emphasize that these values are not transferable to this compound due to the different arrangement of the sulfur atoms in the ring.

Experimental Protocols for Structural Elucidation

Should researchers undertake the experimental characterization of this compound, the following methodologies would be paramount.

Synthesis

The synthesis of 1,2,3-trithiolanes can be challenging due to their potential instability. General synthetic routes often involve the reaction of vicinal dithiols with a sulfur transfer reagent or the direct addition of sulfur to suitable precursors.

Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise gas-phase structure of small molecules.

  • Methodology: A gaseous sample of this compound would be introduced into a high-vacuum chamber and irradiated with microwave radiation. The absorption of microwaves at specific frequencies, corresponding to rotational transitions, would be measured. By analyzing the rotational spectra of the parent molecule and its isotopically substituted analogs (e.g., ³⁴S, ¹³C), the rotational constants can be determined. From these constants, the bond lengths, bond angles, and dihedral angles can be precisely calculated.

Gas Electron Diffraction

Gas electron diffraction provides information about the radial distribution of atoms in a molecule.

  • Methodology: A beam of high-energy electrons is passed through a gaseous sample of this compound. The diffraction pattern of the scattered electrons is recorded. This pattern is dependent on the distances between all pairs of atoms in the molecule. By analyzing the diffraction data, often in conjunction with theoretical calculations, the molecular geometry can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide insights into the solution-phase conformation and dynamics of this compound.

  • Methodology: ¹H and ¹³C NMR spectra would be recorded in a suitable solvent. The analysis of coupling constants, particularly proton-proton coupling constants, can provide information about dihedral angles through the Karplus equation. Variable temperature NMR studies could reveal information about the energy barriers between different conformers.

Visualization of a Postulated Structure

While precise experimental data is lacking, a hypothetical model of the this compound molecule in a plausible conformation can be visualized. The following diagram illustrates a generic envelope conformation, which is a common motif for five-membered rings.

Caption: A hypothetical envelope conformation of this compound.

Conclusion and Future Outlook

There is a clear gap in the scientific literature regarding the detailed molecular structure and conformation of this compound. The information presented in this guide is based on general chemical principles and data from related compounds, as direct experimental or computational results are not currently available.

Future research employing techniques such as microwave spectroscopy, gas electron diffraction, and high-level quantum chemical calculations is necessary to elucidate the precise geometric parameters, conformational preferences, and energy barriers of this intriguing heterocycle. Such studies would be invaluable for a deeper understanding of its chemical behavior and for the rational design of novel molecules and materials incorporating the this compound scaffold. Researchers in the fields of synthetic chemistry, computational chemistry, and materials science are encouraged to investigate this fundamental molecule.

References

Preliminary Biological Activity Screening of 1,2,3-Trithiolanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-trithiolane ring system is a unique five-membered heterocycle containing three contiguous sulfur atoms. While structurally intriguing, the biological activities of this particular scaffold remain largely unexplored in publicly available scientific literature. This guide serves as a technical resource for researchers interested in the preliminary biological screening of novel this compound derivatives. Due to the limited specific data on this class of compounds, this document provides a comprehensive, albeit prospective, framework for their evaluation. The methodologies outlined are based on established protocols for the screening of other sulfur-containing heterocyclic compounds, such as dithiolanes and various organosulfur compounds from natural sources, which have shown a range of biological activities.[1][2][3]

This guide will detail hypothetical experimental workflows for assessing the antimicrobial and anticancer potential of this compound derivatives, present illustrative data in a structured format, and provide the necessary diagrams to visualize these processes.

Context from Related Sulfur-Containing Heterocycles

While data on 1,2,3-trithiolanes is scarce, related sulfur-containing heterocycles offer a rationale for their biological investigation. For instance, 1,2-dithiolanes have been investigated for their pesticidal activity.[1][4] Furthermore, various organosulfur compounds, such as those found in garlic and onions, exhibit well-documented antibacterial properties.[2][3][5][6][7] Lenthionine, a cyclic organosulfur compound, is known for its antimicrobial and anti-inflammatory effects.[8] These examples suggest that the sulfur-rich core of 1,2,3-trithiolanes may confer bioactive properties.

Proposed Experimental Workflow for Preliminary Biological Screening

The following section outlines a standardized workflow for the initial assessment of the biological activity of newly synthesized this compound derivatives.

Experimental Workflow cluster_0 Compound Preparation cluster_1 Antimicrobial Screening cluster_2 Anticancer Screening cluster_3 Data Analysis Synthesis Synthesis of this compound Derivatives Purification Purification and Characterization Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock MIC Minimum Inhibitory Concentration (MIC) Assay Stock->MIC Cytotoxicity MTT Cytotoxicity Assay Stock->Cytotoxicity MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Analysis Data Analysis and Hit Identification MBC->Analysis CellLine Screening against Cancer Cell Lines Cytotoxicity->CellLine CellLine->Analysis

Caption: Proposed experimental workflow for biological screening.
Antimicrobial Screening

A primary area of investigation for novel sulfur-containing compounds is their potential as antimicrobial agents.

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganisms: A panel of clinically relevant bacteria should be used, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Observation: The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Anticancer Screening

The evaluation of cytotoxicity against cancer cell lines is a crucial step in the discovery of new anticancer agents.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Illustrative Data Presentation

The following tables are examples of how quantitative data from the proposed screenings could be structured. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

CompoundS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
TT-01 1632>256>256
TT-02 81664128
TT-03 >256>256>256>256
Ampicillin 0.5148

Table 2: Hypothetical Cytotoxicity of this compound Derivatives against Cancer Cell Lines

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
TT-01 75.2>100
TT-02 12.528.3
TT-03 >100>100
Doxorubicin 0.81.2

Signaling Pathway and Logical Relationship Diagrams

Should a this compound derivative show significant biological activity, further studies would be required to elucidate its mechanism of action. Below is a hypothetical signaling pathway that could be investigated if a compound exhibits anticancer activity by inducing apoptosis.

Apoptosis Signaling Pathway This compound Derivative This compound Derivative ROS Generation ROS Generation This compound Derivative->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Hypothetical apoptosis induction pathway.

Conclusion

While the field of this compound chemistry is established in terms of synthesis, its potential in medicinal chemistry and drug development remains a nascent area of research. This technical guide provides a foundational framework for the systematic preliminary biological evaluation of this class of compounds. The proposed workflows for antimicrobial and anticancer screening, along with the structured presentation of hypothetical data, are intended to facilitate and encourage further investigation into the bioactive potential of 1,2,3-trithiolanes. The exploration of such novel chemical scaffolds is essential for the discovery of new therapeutic agents.

References

The Stability of 1,2,3-Trithiolane: A Technical Guide to its Thermal and Photochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-trithiolane ring system, a five-membered heterocycle containing a trisulfide linkage, is a structural motif of interest in medicinal chemistry and materials science. Understanding the stability of this moiety under thermal and photochemical stress is crucial for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the available knowledge on the thermal and photochemical stability of this compound, including potential decomposition pathways and general experimental protocols for stability assessment.

Introduction to this compound

The this compound core is a unique sulfur-rich heterocycle. While its isomer, 1,2,4-trithiolane (B1207055), has been more extensively studied, the this compound structure presents distinct chemical properties due to the contiguous three-sulfur atom chain. This arrangement influences the ring strain and the lability of the sulfur-sulfur bonds, which are key determinants of its stability. Although research on polymers derived from this compound monomers dating back to the 1970s indicates they can be depolymerized to regenerate the monomer, detailed studies on the stability of the monomeric unit itself are limited.[1]

Thermal Stability of this compound

Detailed experimental data on the thermal decomposition of the parent this compound is not extensively available in the public domain. However, based on the chemistry of related sulfur heterocycles and general principles of thermal analysis, a proposed decomposition pathway can be outlined. The primary mode of thermal degradation is expected to be the homolytic cleavage of the weak sulfur-sulfur bonds.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the scission of one of the S-S bonds, which have lower bond dissociation energies compared to C-S or C-C bonds. This would lead to the formation of a diradical intermediate. This intermediate can then undergo further reactions, including fragmentation and rearrangement, to yield various smaller molecules.

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Thermal Stability Data

Specific quantitative data, such as decomposition temperature (Td) and activation energy (Ea) for the parent this compound, are not readily found in the literature. For comparison, studies on the thermal decomposition of the related 1,2,4-trithiolane show decomposition occurring via a [3+2]-cycloelimination.[2] Thermogravimetric analysis (TGA) of sulfur-containing polymers often shows a multi-step decomposition, with the initial mass loss attributed to the scission of weak S-S bonds.[3]

ParameterValueMethodReference
Decomposition Onset Temperature (°C)Data not availableTGA/DSC-
Activation Energy (kJ/mol)Data not availableIsothermal TGA-

Photochemical Stability of this compound

The photochemical stability of a molecule is its ability to resist degradation upon exposure to light. For drug substances and products, photostability is a critical quality attribute that is assessed according to regulatory guidelines such as ICH Q1B.[4][5][6][7][8] Similar to its thermal stability, specific photochemical stability data for this compound is scarce.

Proposed Photochemical Decomposition Pathway

Upon absorption of UV or visible light, this compound is expected to undergo excitation to a higher energy state. The excited molecule can then relax through various pathways, including bond cleavage. The S-S bonds are likely the most photolabile linkages in the molecule. Photolysis is expected to proceed via homolytic cleavage of a sulfur-sulfur bond, leading to a diradical intermediate, similar to the proposed thermal pathway. This diradical can then undergo further reactions.

Photochemical_Decomposition 1,2,3-Trithiolane_Ground This compound (S0) 1,2,3-Trithiolane_Excited This compound (S1/T1) 1,2,3-Trithiolane_Ground->1,2,3-Trithiolane_Excited hν (Light) Diradical_Intermediate Diradical Intermediate 1,2,3-Trithiolane_Excited->Diradical_Intermediate S-S Bond Cleavage Ring_Opened_Products Ring-Opened Products Diradical_Intermediate->Ring_Opened_Products Fragmentation_Products Fragmentation Products Diradical_Intermediate->Fragmentation_Products

Caption: Proposed photochemical decomposition pathway of this compound.

Quantitative Photochemical Stability Data

Quantitative data such as the quantum yield of decomposition for this compound is not available in the reviewed literature. The quantum yield is a measure of the efficiency of a photochemical process.[9]

ParameterValueWavelength (nm)SolventReference
Quantum Yield (Φ)Data not available---

Experimental Protocols

While specific protocols for the stability testing of this compound are not published, general methodologies for assessing the thermal and photochemical stability of chemical compounds can be adapted.

Thermogravimetric Analysis (TGA)

TGA is a standard technique to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[10]

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer

  • High-purity nitrogen or argon gas

  • Analytical balance

  • Sample pans (e.g., aluminum, platinum)

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any oxygen.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset of mass loss in the TGA curve indicates the beginning of thermal decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Analysis Weigh_Sample Weigh 5-10 mg of This compound Place_in_Pan Place in TGA pan Weigh_Sample->Place_in_Pan Load_Sample Load pan into TGA furnace Purge_Furnace Purge with N2/Ar Load_Sample->Purge_Furnace Heat_Sample Heat at 10 °C/min Purge_Furnace->Heat_Sample Record_Data Record mass vs. temp Heat_Sample->Record_Data Analyze_Curve Analyze TGA curve for decomposition temperature Record_Data->Analyze_Curve

Caption: General workflow for Thermogravimetric Analysis (TGA).

Photostability Testing

This protocol is based on the ICH Q1B guidelines for the photostability testing of new drug substances.[4][6]

Objective: To assess the stability of this compound upon exposure to a standardized light source.

Apparatus:

  • Photostability chamber equipped with a light source that provides both visible and UVA radiation (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Calibrated radiometer and lux meter.

  • Chemically inert, transparent containers.

  • Dark control samples stored under the same conditions but protected from light.

  • Analytical instrumentation for assay and degradation product analysis (e.g., HPLC-UV, LC-MS).

Procedure:

  • Prepare samples of this compound. For a solid, spread a thin layer (not more than 3 mm) in a suitable container. For a liquid, use a transparent, inert container.

  • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, store dark control samples under the same temperature and humidity conditions but protected from light (e.g., wrapped in aluminum foil).

  • At appropriate time points, withdraw samples and their corresponding dark controls.

  • Analyze the samples for any physical changes (e.g., appearance, color).

  • Quantify the amount of this compound remaining and identify and quantify any degradation products using a validated analytical method.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prepare_Sample Prepare this compound samples Expose_Sample Expose samples to light source Prepare_Sample->Expose_Sample Prepare_Control Prepare dark controls Store_Control Store controls in dark Prepare_Control->Store_Control Withdraw_Samples Withdraw samples at time points Physical_Analysis Analyze physical properties Withdraw_Samples->Physical_Analysis Chemical_Analysis Analyze by HPLC/LC-MS Withdraw_Samples->Chemical_Analysis

Caption: General workflow for Photostability Testing.

Conclusion

The thermal and photochemical stability of the this compound ring system is a critical parameter for its application in drug development and materials science. While specific experimental data for the parent compound is limited, an understanding of its stability can be inferred from the behavior of related sulfur-containing heterocycles. The inherent weakness of the S-S bonds suggests that both thermal and photochemical degradation are likely to proceed via initial cleavage of these bonds. Further experimental and computational studies are warranted to fully elucidate the decomposition mechanisms and to quantify the stability of this intriguing heterocyclic system. The general experimental protocols provided herein offer a starting point for researchers to conduct such investigations.

References

The Enigmatic Redox Chemistry of 1,2,3-Trithiolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-trithiolane ring system, a five-membered heterocycle containing a trisulfide linkage, presents a unique and largely unexplored area of redox chemistry. While its isomer, 1,2,4-trithiolane, has received some attention, the reactivity of this compound with oxidizing and reducing agents remains a sparsely documented field. This technical guide aims to provide a comprehensive overview of the expected reactivity of this compound, drawing upon the general principles of cyclic polysulfide chemistry and the limited available literature on related structures. This document will serve as a foundational resource for researchers interested in the potential applications of 1,2,3-trithiolanes in drug development and other scientific disciplines, highlighting the significant opportunities for novel research in this area.

Introduction

Cyclic organic polysulfides are a fascinating class of compounds known for their diverse biological activities and unique chemical properties. The trisulfide linkage (S-S-S) is a key functional group in several natural products and has been implicated in various biological redox processes. The this compound moiety, as a constrained cyclic trisulfide, is predicted to exhibit distinct reactivity compared to its linear or larger cyclic counterparts. Understanding its behavior with oxidizing and reducing agents is crucial for harnessing its potential in medicinal chemistry and materials science.

A notable scarcity of experimental data specifically on the oxidation and reduction of the parent this compound necessitates a predictive approach based on the well-established chemistry of other sulfur-containing heterocycles. This guide will therefore present hypothesized reaction pathways and products, supported by general principles of organic chemistry.

Predicted Reactivity with Oxidizing Agents

Common oxidizing agents are expected to target the sulfur atoms of the this compound ring, leading to the formation of various sulfur oxides. The regioselectivity and stereoselectivity of these oxidations would likely be influenced by the steric and electronic environment of the trithiolane ring.

Oxidation with Peroxy Acids (e.g., m-CPBA)

Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the oxidation of sulfides. In the case of this compound, the oxidation is expected to proceed stepwise, yielding a series of S-oxides. The central sulfur atom (S2) is electronically distinct from the two adjacent sulfur atoms (S1 and S3), which could lead to selective oxidation.

Hypothesized Reaction Products:

  • This compound-1-oxide: Initial oxidation is likely to occur at one of the terminal sulfur atoms.

  • This compound-2-oxide: Oxidation of the central sulfur is also a possibility.

  • This compound-1,1-dioxide and 1,3-dioxide: Further oxidation of the terminal sulfurs could lead to the formation of sulfones.

  • Ring-Opening Products: Over-oxidation or reaction with stronger oxidizing agents may lead to the cleavage of the S-S bonds and the C-S bonds, resulting in the formation of sulfonic acids or other degradation products.

Table 1: Predicted Products of this compound Oxidation with Peroxy Acids

Oxidizing AgentStoichiometryPredicted Major Product(s)Predicted Minor Product(s)
m-CPBA1 equivalentThis compound-1-oxide, this compound-2-oxideDi- and tri-oxides
m-CPBA>2 equivalentsThis compound-1,1-dioxide, 1,3-dioxideRing-opened products
Hydrogen PeroxideCatalyticThis compound-1-oxideDi-oxides

Experimental Protocol (General Approach for Oxidation):

A standardized experimental protocol to investigate these reactions would involve the slow addition of the oxidizing agent to a solution of this compound in a suitable solvent at a controlled temperature.

  • Dissolution: Dissolve this compound (1 mmol) in a chlorinated solvent such as dichloromethane (B109758) (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of the oxidizing agent (e.g., m-CPBA, 1.1 mmol) in the same solvent dropwise over a period of 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica (B1680970) gel and characterize the isolated products using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Start Start Dissolve Trithiolane Dissolve this compound in an appropriate solvent Start->Dissolve Trithiolane Cool Solution Cool solution to 0 °C Dissolve Trithiolane->Cool Solution Add Oxidant Add oxidizing agent (e.g., m-CPBA) dropwise Cool Solution->Add Oxidant Monitor Reaction Monitor progress by TLC or LC-MS Add Oxidant->Monitor Reaction Quench Quench reaction Monitor Reaction->Quench Extract Aqueous work-up and extraction Quench->Extract Purify Purify by chromatography Extract->Purify Characterize Characterize products (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the oxidation of this compound.

Predicted Reactivity with Reducing Agents

Reducing agents are expected to cleave the S-S bonds of the this compound ring, potentially leading to dithiol intermediates or fully reduced ring-opened products. The nature of the reducing agent will likely determine the final products.

Reduction with Phosphines (e.g., Triphenylphosphine)

Triphenylphosphine (B44618) is known to reduce disulfides to thiols. Its reaction with a trisulfide linkage is expected to proceed via a series of nucleophilic attacks, leading to the extrusion of sulfur.

Hypothesized Reaction Products:

  • Thiirane (B1199164) and Triphenylphosphine Sulfide: A plausible pathway involves the desulfurization of the trisulfide to form a transient thiirane, which may or may not be stable, and triphenylphosphine sulfide. The thiirane could potentially polymerize or undergo further reactions.

  • 1,3-Dithiolane: An alternative pathway could involve rearrangement and extrusion of a single sulfur atom to form a more stable five-membered ring containing two sulfur atoms.

Reduction with Borohydrides (e.g., Sodium Borohydride)

Sodium borohydride (B1222165) is a milder reducing agent that is typically used for the reduction of carbonyl compounds. Its reactivity towards S-S bonds is generally low but can be enhanced under certain conditions.

Hypothesized Reaction Products:

  • 1,3-Propanedithiol: A strong reducing agent like lithium aluminum hydride, or potentially sodium borohydride under forcing conditions, could lead to the complete reduction of the trisulfide linkage and the C-S bonds, yielding 1,3-propanedithiol.

Table 2: Predicted Products of this compound Reduction

Reducing AgentPredicted Major Product(s)Predicted Minor Product(s)
TriphenylphosphineThiirane, Triphenylphosphine Sulfide1,3-Dithiolane
Sodium BorohydrideNo reaction under mild conditionsRing-opened dithiols
Lithium Aluminum Hydride1,3-Propanedithiol-

Experimental Protocol (General Approach for Reduction):

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve this compound (1 mmol) in an appropriate anhydrous solvent (e.g., THF for borohydrides, toluene (B28343) for phosphines) in a flame-dried flask.

  • Reagent Addition: Add the reducing agent (e.g., triphenylphosphine, 1.1 mmol, or sodium borohydride, 2 mmol) to the solution.

  • Reaction Conditions: Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Work-up: Quench the reaction appropriately (e.g., with water for borohydrides). Extract the product into an organic solvent, dry, and concentrate.

  • Purification and Characterization: Purify the product by distillation or chromatography and characterize by spectroscopic methods.

Reduction_Pathways cluster_oxidation Oxidation cluster_reduction Reduction Trithiolane This compound Oxidant Oxidizing Agent (e.g., m-CPBA) Trithiolane->Oxidant Reductant Reducing Agent (e.g., PPh3, NaBH4) Trithiolane->Reductant Sulfoxides S-Oxides (Mono-, Di-, Tri-) Oxidant->Sulfoxides Stepwise Oxidation RingOpenedOx Ring-Opened Products Sulfoxides->RingOpenedOx Over-oxidation Dithiol Ring-Opened Dithiol Reductant->Dithiol Ring Opening Thiirane Thiirane Reductant->Thiirane Desulfurization

Caption: Hypothesized redox pathways of this compound.

Relevance to Drug Development and Biological Systems

While direct evidence is lacking for this compound, the broader class of cyclic polysulfides has been identified in a number of natural products with significant biological activity. The redox chemistry of the trisulfide bond is often central to their mechanism of action. For instance, the antitumor agent varacin (B3186902) is a benzopentathiepin whose activity is thought to involve the generation of reactive oxygen species through redox cycling.

The reactivity of the this compound ring with biological thiols, such as glutathione, is of particular interest. Such interactions could lead to the formation of mixed disulfides and the modulation of cellular redox signaling pathways. The ability of 1,2,3-trithiolanes to be oxidized or reduced under physiological conditions could be exploited for the design of prodrugs or novel therapeutic agents that target specific redox environments within cells.

Signaling_Pathway cluster_interaction Biological Interaction Trithiolane This compound Thiol Biological Thiol (e.g., Glutathione) Trithiolane->Thiol Enters Cell Cellular Environment MixedDisulfide Mixed Disulfide Formation Thiol->MixedDisulfide RedoxSignaling Modulation of Redox Signaling MixedDisulfide->RedoxSignaling CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) RedoxSignaling->CellularResponse

Caption: Proposed interaction of this compound with cellular redox signaling.

Conclusion and Future Directions

The reactivity of this compound with oxidizing and reducing agents is a research area ripe for exploration. The predictions and general experimental frameworks presented in this guide offer a starting point for systematic investigations. Future work should focus on:

  • Synthesis of Substituted 1,2,3-Trithiolanes: To probe the electronic and steric effects on reactivity.

  • Detailed Mechanistic Studies: To elucidate the precise pathways of oxidation and reduction.

  • Computational Modeling: To complement experimental studies and predict reactivity.

  • Evaluation of Biological Activity: To explore the potential of this compound derivatives as novel therapeutic agents.

The elucidation of the redox chemistry of this enigmatic heterocycle holds the promise of uncovering new chemical transformations and developing novel molecules with significant applications in science and medicine.

Methodological & Application

Application Notes and Protocols: 1,2,4-Trithiolanes as Precursors for Sulfur-Transfer Agents in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct use of 1,2,3-trithiolane as a sulfur-transfer agent is not extensively documented in the scientific literature, its isomer, 1,2,4-trithiolane , and its derivatives serve as valuable precursors for the generation of reactive sulfur-transfer species. These compounds are instrumental in the synthesis of various sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry and drug development. This document provides a detailed overview of the application of 1,2,4-trithiolanes as a source of sulfur, complete with experimental protocols and quantitative data.

The utility of 1,2,4-trithiolanes in sulfur-transfer reactions stems from their ability to undergo thermal or catalytic decomposition. This process generates highly reactive thiocarbonyl S-sulfides (thiosulfines) , which are the key intermediates responsible for transferring a sulfur atom to a variety of substrates.

Core Concept: Generation of Thiocarbonyl S-Sulfides

The fundamental principle behind the use of 1,2,4-trithiolanes as sulfur-transfer agents is the reversible [3+2] cycloreversion they undergo upon heating or in the presence of a catalyst. This reaction yields a thioketone and a thiocarbonyl S-sulfide. The thiocarbonyl S-sulfide is a sulfur-rich 1,3-dipole that can be trapped by various dipolarophiles.

Caption: Equilibrium of 1,2,4-Trithiolane with Thioketone and Thiosulfine.

Applications in Synthesis

The in situ generated thiocarbonyl S-sulfides from 1,2,4-trithiolanes can participate in various cycloaddition reactions, leading to the formation of important sulfur-containing heterocycles.

Synthesis of 1,2-Dithioles

Activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), can trap the thiocarbonyl S-sulfide intermediate to furnish 1,2-dithioles.[1] These five-membered rings are present in various biologically active molecules.

General Reaction: 3,3,5,5-Tetraaryl-1,2,4-trithiolanes equilibrate in solution to provide diaryl thioketones and their corresponding S-sulfides (thiosulfines). These thiosulfines are then trapped by activated acetylenes to yield 1,2-dithioles.[1]

Experimental Protocol: Synthesis of Dimethyl 4,5-Diphenyl-1,2-dithiole-3-carboxylate (from in situ generated Thiosulfine)

This protocol is adapted from the general principle of trapping thiosulfines generated from 1,2,4-trithiolanes.

Materials:

  • 3,3,5,5-Tetraphenyl-1,2,4-trithiolane

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Toluene (B28343) (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of 3,3,5,5-tetraphenyl-1,2,4-trithiolane (1.0 mmol) in anhydrous toluene (20 mL) is heated to reflux under an inert atmosphere (e.g., argon or nitrogen).

  • To the refluxing solution, dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol) is added dropwise over a period of 10 minutes.

  • The reaction mixture is maintained at reflux for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired 1,2-dithiole (B8566573).

Quantitative Data:

The yields of 1,2-dithioles can vary depending on the specific substrates and reaction conditions.

1,2,4-Trithiolane DerivativeAcetyleneProductYield (%)Reference
3,3,5,5-Tetraphenyl-1,2,4-trithiolaneDMADDimethyl 4,5-diphenyl-1,2-dithiole-3,3-dicarboxylateModerate to Good[1]
3,3,5,5-Tetraphenyl-1,2,4-trithiolaneDicyanoacetylene3,3-Dicyano-4,5-diphenyl-1,2-dithioleModerate to Good[1]
Desulfurization Reactions with Phosphines

1,2,4-Trithiolanes can react with phosphines, such as triphenylphosphine (B44618), in a desulfurization reaction. This process involves the transfer of a sulfur atom from the thiosulfine intermediate to the phosphine (B1218219), yielding a phosphine sulfide (B99878) and the corresponding thioketone.

Experimental Workflow:

Desulfurization Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation start Dissolve 1,2,4-trithiolane in solvent add_phosphine Add Triphenylphosphine start->add_phosphine heat Heat the mixture (e.g., reflux) add_phosphine->heat monitor Monitor reaction by TLC/NMR heat->monitor cool Cool to room temperature monitor->cool evaporate Remove solvent cool->evaporate chromatography Purify by column chromatography evaporate->chromatography end Isolate Thioketone and Triphenylphosphine Sulfide chromatography->end

Caption: General workflow for the desulfurization of 1,2,4-trithiolanes.

Experimental Protocol: Reaction of 3,3,5,5-Tetraphenyl-1,2,4-trithiolane with Triphenylphosphine

Materials:

  • 3,3,5,5-Tetraphenyl-1,2,4-trithiolane

  • Triphenylphosphine

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3,5,5-tetraphenyl-1,2,4-trithiolane (1.0 mmol) in anhydrous toluene (20 mL).

  • Add triphenylphosphine (1.1 mmol) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC for the disappearance of the starting materials. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue, containing thiobenzophenone (B74592) and triphenylphosphine sulfide, can be purified by column chromatography on silica gel.

Quantitative Data:

1,2,4-Trithiolane DerivativePhosphineProductsYield (%)
3,3,5,5-Tetraphenyl-1,2,4-trithiolaneTriphenylphosphineThiobenzophenone, Triphenylphosphine sulfideHigh

Applications in Drug Development

Sulfur-containing heterocycles are a cornerstone in medicinal chemistry due to their diverse biological activities. The ability to synthesize novel sulfur-containing scaffolds using 1,2,4-trithiolanes as a sulfur source opens avenues for the discovery of new therapeutic agents. The 1,2-dithiole moiety, for instance, is a key component in several compounds with potential anticancer and antiviral properties. The protocols described herein provide a foundation for the synthesis of libraries of such compounds for biological screening.

Conclusion

While direct applications of this compound as a sulfur-transfer agent are scarce, 1,2,4-trithiolanes serve as effective precursors for the generation of reactive thiocarbonyl S-sulfides. These intermediates are versatile synthons for the construction of various sulfur-containing heterocycles. The provided protocols and data offer a practical guide for researchers and professionals in the field of synthetic and medicinal chemistry to harness the potential of 1,2,4-trithiolanes in their research and development endeavors. Further exploration of the substrate scope and reaction conditions is encouraged to expand the utility of this class of compounds in organic synthesis.

References

Troubleshooting & Optimization

preventing polymerization during the synthesis of 1,2,3-trithiolane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,2,3-trithiolane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this sulfur-rich heterocyclic compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on preventing its polymerization.

Issue 1: Low Yield of this compound and Predominance of Olefin Byproduct

Question: My reaction is producing a low yield of the desired 4-substituted this compound, with the major product being the corresponding olefin. How can I improve the selectivity for the trithiolane?

Answer: The formation of an olefin byproduct is a known challenge in the ruthenium-catalyzed synthesis of 4-substituted 1,2,3-trithiolanes from monosubstituted thiiranes.[1][2] The reaction proceeds via a mechanism where the thiirane (B1199164) can act as a sulfur donor, leading to the olefin, or become the cyclic polysulfide. To favor the formation of the this compound, consider the following strategies:

  • Catalyst Choice and Handling: The use of a ruthenium salen nitrosyl complex, such as --INVALID-LINK--, is crucial for this transformation.[1][2] Ensure the catalyst is of high purity and handled under an inert atmosphere to prevent deactivation.

  • Reaction Temperature: Temperature plays a critical role in the selectivity of this reaction. It is hypothesized that lower temperatures may favor the kinetic product, which is the this compound. Conduct the reaction at or below room temperature to minimize the thermodynamically favored olefin formation.

  • Stoichiometry of Reactants: While the catalytic cycle involves a bimolecular attack of a free thiirane on a coordinated thiirane, carefully controlling the concentration of the starting thiirane may influence the product ratio. Experiment with slow addition of the thiirane to the reaction mixture containing the catalyst.

Issue 2: Polymerization of the this compound Product

Question: I am observing the formation of an insoluble, polymeric material during my reaction or workup, which I suspect is poly(this compound). How can I prevent this?

Answer: 1,2,3-Trithiolanes are known to be susceptible to ring-opening polymerization. This can be initiated by heat, light, or the presence of nucleophiles or electrophiles. Preventing polymerization is critical for isolating the monomeric this compound.

  • Low-Temperature Conditions: Maintain low temperatures throughout the synthesis, workup, and storage of the this compound. The propensity for polymerization increases significantly with temperature.

  • Use of Inhibitors: The use of radical inhibitors can be beneficial in preventing polymerization, especially if trace impurities might initiate a radical-driven process. Consider adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) or hydroquinone (B1673460) to the reaction mixture and during purification.

  • Anionic Polymerization Prevention: Anionic impurities can also initiate ring-opening polymerization. Ensure all reagents and solvents are scrupulously dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

  • Purification Strategy: When purifying the this compound, opt for low-temperature techniques such as cold column chromatography or recrystallization from a suitable solvent at low temperatures. Avoid distillation at elevated temperatures.

II. Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for 4-substituted 1,2,3-trithiolanes?

A1: A common method involves the reaction of a monosubstituted thiirane (e.g., styrene (B11656) sulfide (B99878) or propylene (B89431) sulfide) with a ruthenium salen nitrosyl catalyst.[1][2] This reaction typically yields a mixture of the 4-substituted this compound and the corresponding olefin.[1][2]

Q2: What is the typical product ratio of this compound to olefin in this synthesis?

A2: The reported ratio of the olefin to the 4-substituted this compound is approximately 2:1.[1][2]

Q3: Are there any specific analytical techniques to monitor the reaction and quantify the products?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique to separate and identify the volatile this compound and the olefin byproduct. Quantification can be achieved using GC with a flame ionization detector (FID) and appropriate calibration standards.

Q4: How should I store the synthesized this compound to prevent decomposition and polymerization?

A4: Store the purified this compound at low temperatures (ideally below 0°C) in a dark, inert atmosphere. The addition of a radical inhibitor to the storage solvent can also enhance its stability.

III. Data Presentation

Table 1: Product Distribution in the Ruthenium-Catalyzed Reaction of Monosubstituted Thiiranes

Starting Thiirane4-Substituted this compoundOlefin ByproductProduct Ratio (Olefin:Trithiolane)Combined Isolated YieldReference
Styrene Sulfide4-Phenyl-1,2,3-trithiolaneStyrene~2:1>90%[1][2]
Propylene Sulfide4-Methyl-1,2,3-trithiolanePropylene~2:1>90%[1][2]

IV. Experimental Protocols

Representative Experimental Protocol for the Synthesis of 4-Phenyl-1,2,3-trithiolane

This protocol is adapted from the literature for the synthesis of 4-substituted 1,2,3-trithiolanes.[1][2]

Materials:

  • Styrene sulfide (freshly purified)

  • --INVALID-LINK-- catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or nitromethane)

  • Radical inhibitor (e.g., BHT)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (1-2 mol%) in the anhydrous, degassed solvent.

  • To this solution, add a small amount of a radical inhibitor.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of freshly purified styrene sulfide in the anhydrous, degassed solvent to the catalyst solution via a syringe pump over several hours.

  • Allow the reaction to stir at 0°C and monitor its progress by GC-MS.

  • Upon completion, quench the reaction by adding a small amount of a suitable quenching agent (e.g., a phosphine (B1218219) to bind the catalyst).

  • Remove the solvent under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel at low temperature, using a non-polar eluent system (e.g., hexanes/ethyl acetate).

  • Combine the fractions containing the 4-phenyl-1,2,3-trithiolane and remove the solvent under reduced pressure at low temperature.

  • Store the purified product under an inert atmosphere at -20°C.

V. Visualizations

Synthesis_and_Polymerization_of_1_2_3_Trithiolane cluster_synthesis Synthesis Pathway cluster_polymerization Undesired Polymerization Thiirane Monosubstituted Thiirane Intermediate Coordinated Thiirane Intermediate Thiirane->Intermediate Coordination Catalyst Ru(salen)(NO)(H₂O) Catalyst->Intermediate Trithiolane 4-Substituted This compound Intermediate->Trithiolane Sulfur Transfer (Desired) Olefin Olefin Byproduct Intermediate->Olefin Sulfur Abstraction (Side Reaction) Monomer This compound Monomer Polymer Poly(this compound) Monomer->Polymer Ring-Opening Polymerization Initiator Initiator (Heat, Light, Impurities) Initiator->Monomer

Caption: Synthesis of this compound and its competing polymerization pathway.

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_polymer Polymerization Prevention Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield of Trithiolane? Problem->LowYield Yes Success Successful Synthesis Problem->Success No Polymerization Polymer Formation? LowYield->Polymerization No OptimizeTemp Lower Reaction Temperature LowYield->OptimizeTemp Yes Polymerization->Success No LowTempWorkup Low Temperature Workup & Storage Polymerization->LowTempWorkup Yes CheckCatalyst Verify Catalyst Purity & Handling OptimizeTemp->CheckCatalyst SlowAddition Slow Substrate Addition CheckCatalyst->SlowAddition SlowAddition->Problem AddInhibitor Add Radical Inhibitor LowTempWorkup->AddInhibitor InertAtmosphere Ensure Inert Atmosphere AddInhibitor->InertAtmosphere InertAtmosphere->Problem

Caption: Troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1,2,3-Trithiolane Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available research on the biological activities of 1,2,3-trithiolane necessitates a comparative focus on its structurally related analogs, primarily 1,2,3-triazole derivatives. This guide provides a comprehensive comparison of the anticancer and antioxidant activities of these analogs, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] These compounds are synthesized with relative ease and possess a stable aromatic ring system, making them attractive candidates for drug discovery.[1][2] This guide will delve into the comparative anticancer and antioxidant properties of various 1,2,3-triazole analogs, presenting quantitative data, experimental methodologies, and relevant signaling pathways.

Comparative Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of 1,2,3-triazole derivatives against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values for various 1,2,3-triazole analogs against different cancer cell lines. These values represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Compound Class/DerivativeCancer Cell LineAssayIC₅₀ / GI₅₀ (µM)Reference
1,2,3-Triazole-Amino Acid Conjugates
Compound 6MCF-7 (Breast)MTT<10[3]
HepG2 (Liver)MTT<10[3]
Compound 7MCF-7 (Breast)MTT<10[3]
HepG2 (Liver)MTT<10[3]
1,2,3-Triazole-Chalcone Derivatives
Compound 7aA549 (Lung)MTT8.67[4]
Compound 7cA549 (Lung)MTT9.74[4]
Compounds 11a-cA549 (Lung)MTT35.81–50.82[4]
1,2,3-Triazolo(4,5-d)pyrimidine Derivative
Compound 43NCI-H1650 (Lung)MTT2.37[4]
1,2,3-Triazole-Pyrimidine Derivatives
Compound 44aA549 (Lung)MTT0.29[4]
Compound 44bA549 (Lung)MTT0.91[4]
N-benzyl phenyl isoserine-related 1,2,3-triazoles
Compound H4MCF-7 (Breast)MTTFavorable Selectivity Index[1][2]
HCT116 (Colon)MTTDose-dependent cytotoxicity[1][2]
1,2,3-Triazole tethered Thymol-1,3,4-Oxadiazole Derivative
Compound 9MCF-7 (Breast)Not Specified1.1[5]
HCT-116 (Colon)Not Specified2.6[5]
HepG2 (Liver)Not Specified1.4[5]

Comparative Antioxidant Activity

1,2,3-Triazole derivatives have also been investigated for their antioxidant properties, primarily their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this activity.

Quantitative Antioxidant Activity Data

The table below presents the antioxidant activity of selected 1,2,3-triazole analogs. The data is presented as either IC₅₀ values for DPPH radical scavenging or as a percentage of inhibition at a specific concentration.

Compound Class/DerivativeAntioxidant AssayActivityReference
1,2,3-Triazole-Containing Nitrones
N-Methyl nitrone 8fABTS Radical Cation Decolorization34.3% inhibition[6]
t-Butyl nitrone 9eLipid Peroxidation Inhibition100% inhibition[6]
t-Butyl nitrones 9d, 9e, 9fHydroxyl Radical Scavenging~100% inhibition[6]
La(III) Complex of a 1,2,3-Triazole Ligand
Ligand 1bDPPH Radical ScavengingMild, concentration-dependent[7]
La(2b')₃ ComplexDPPH Radical ScavengingMore active than ligand alone[7]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of these findings.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, add various concentrations of the test compounds to the wells.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the treatment period, gently add 50µl of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate four times with water and allow it to air dry.

  • Staining: Add 100 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plate four times with 1% acetic acid and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus converting it to its reduced form, diphenylpicrylhydrazine. This reduction is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[9][10]

Protocol:

  • Preparation of DPPH Solution: Prepare a 120 µM solution of DPPH in methanol.[9]

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add 22 µL of the test compound solution to 200 µL of the DPPH solution.[9] A negative control (solvent + DPPH) and a positive control (e.g., ascorbic acid + DPPH) should also be prepared.[9]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[9][10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action of these compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow for assessing biological activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Data Analysis & Conclusion Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assays (MTT, SRB) Characterization->Anticancer Antioxidant Antioxidant Assays (DPPH) Characterization->Antioxidant CellCycle Cell Cycle Analysis Anticancer->CellCycle Apoptosis Apoptosis Assays Anticancer->Apoptosis DataAnalysis Data Analysis (IC50 Calculation) Anticancer->DataAnalysis Antioxidant->DataAnalysis Pathway Signaling Pathway Analysis Apoptosis->Pathway SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Experimental workflow for drug discovery.

hif1a_pathway Simplified HIF-1α Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_N HIF-1α PHD PHDs (Prolyl Hydroxylases) HIF1a_N->PHD Hydroxylation VHL pVHL (von Hippel-Lindau protein) PHD->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_H HIF-1α (Stabilized) HIF1 HIF-1 Complex HIF1a_H->HIF1 Nucleus Nucleus HIF1a_H->Nucleus HIF1b HIF-1β HIF1b->HIF1 HIF1b->Nucleus HRE Hypoxia Response Element (HRE) HIF1->HRE TargetGenes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->TargetGenes

HIF-1α signaling pathway.

apoptosis_pathway Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Bid Bid/tBid Caspase8->Bid cleavage DNA_Damage DNA Damage / Stress p53 p53 Activation DNA_Damage->p53 BaxBak Bax/Bak Activation p53->BaxBak Mitochondrion Mitochondrion BaxBak->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bid->Mitochondrion activation

Apoptosis signaling pathways.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.